Product packaging for (3,4-Dimethoxyphenyl)hydrazine(Cat. No.:CAS No. 20329-82-2; 63756-98-9)

(3,4-Dimethoxyphenyl)hydrazine

Cat. No.: B2428821
CAS No.: 20329-82-2; 63756-98-9
M. Wt: 168.196
InChI Key: SMLQYLWIEBFFKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Dimethoxyphenyl)hydrazine hydrochloride is an organic compound with the CAS Registry Number 40119-17-3 and a molecular formula of C8H13ClN2O2 . This chemical reagent is characterized by a molecular weight of 204.65 g/mol . It serves as a versatile building block and intermediate in synthetic organic chemistry, particularly valuable for researchers constructing nitrogen-containing heterocycles or developing novel pharmaceutical compounds. The compound's hydrazine moiety adjacent to the dimethoxyphenyl ring makes it a key precursor in the synthesis of various pyridazine and other heterocyclic structures, which are core scaffolds in many active research molecules . Physically, it is a solid with a melting point of 162°C (with decomposition) . As a standard safety precaution, researchers should note that this compound carries the hazard code Xi, indicating it is an irritant . This compound hydrochloride is provided For Research Use Only (RUO) and is strictly for laboratory applications; it is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O2 B2428821 (3,4-Dimethoxyphenyl)hydrazine CAS No. 20329-82-2; 63756-98-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-dimethoxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-11-7-4-3-6(10-9)5-8(7)12-2/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLQYLWIEBFFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Chemical Transformations Involving 3,4 Dimethoxyphenyl Hydrazine

Fundamental Reactivity Profiles of the Hydrazine (B178648) Functionality

The reactivity of (3,4-dimethoxyphenyl)hydrazine (B1633565) is largely dictated by the hydrazine moiety (-NHNH2), which possesses a rich and versatile chemical character. The presence of two nitrogen atoms with lone pairs of electrons, coupled with the influence of the electron-donating methoxy (B1213986) groups on the aromatic ring, defines its behavior in a variety of chemical transformations.

Electrophilic and Nucleophilic Reactivity of the Hydrazine Group

The hydrazine group in this compound exhibits both nucleophilic and electrophilic properties. The terminal nitrogen atom (β-nitrogen) is generally more nucleophilic than the nitrogen atom attached to the phenyl ring (α-nitrogen) due to reduced steric hindrance and less electronic delocalization with the aromatic system. This enhanced nucleophilicity allows it to readily attack electrophilic centers. For instance, it can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. smolecule.com This reaction typically proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration. smolecule.com

Conversely, under certain conditions, the hydrazine group can also act as an electrophile. For example, in the presence of a strong base, the proton on the nitrogen can be abstracted, rendering the nitrogen susceptible to attack by nucleophiles. Furthermore, rhodium(II)-catalyzed reactions with iminoiodinanes can lead to the formation of N-N bonds, where the hydrazine acts as a nucleophile attacking a metal-nitrene species. thieme-connect.com The electronic nature of the substituents on the phenyl ring influences this reactivity; the electron-donating methoxy groups in this compound enhance the nucleophilicity of the hydrazine moiety.

Pathways of Oxidation to Corresponding Azo Compounds

The oxidation of hydrazines to azo compounds (containing the -N=N- functionality) is a fundamental transformation. nih.gov For this compound, this oxidation can be achieved using various oxidizing agents. Traditional methods often employ strong oxidants like manganese dioxide or mercury(II) oxide, but these methods can suffer from a lack of selectivity and the generation of significant waste. nih.gov

More contemporary and environmentally benign methods utilize catalysts and milder oxidants. For example, metal-free aerobic oxidation can be achieved using a system of sodium nitrite (B80452) and nitric acid under an oxygen atmosphere. researchgate.net Another approach involves the use of tert-butyl nitrite in ethanol, which facilitates the oxidative dehydrogenation of hydrazobenzenes to azobenzenes at room temperature. nih.govacs.org The reaction mechanism is proposed to involve a free radical pathway. acs.org The choice of oxidant and reaction conditions can significantly influence the yield and selectivity of the azo compound formation. google.com

Table 1: Comparison of Oxidation Methods for Hydrazines to Azo Compounds

Oxidant/Catalyst SystemConditionsAdvantagesDisadvantages
MnO₂, HgOHarsh conditionsEffective for some substratesLack of selectivity, waste generation nih.gov
NaNO₂/HNO₃/O₂DMF, 80 °CMetal-free, good yields researchgate.netRequires elevated temperature
tert-Butyl NitriteEtOH, room temp.Mild, rapid, high yields nih.govacs.orgMay involve radical intermediates acs.org

Reductive Processes and In Situ Diimide Generation

The nitrogen-nitrogen bond in hydrazine derivatives can undergo reductive cleavage to form amines. cdnsciencepub.com This can be accomplished using reducing agents like Raney nickel in the presence of hydrazine hydrate (B1144303), which has been shown to be more effective than Raney nickel alone. cdnsciencepub.com Other methods include the use of sodium in liquid ammonia (B1221849). psu.edu The ease of this cleavage can be influenced by the substitution pattern on the hydrazine. psu.edu

A significant reductive application of hydrazines is the in situ generation of diimide (HN=NH). Diimide is a versatile and selective reducing agent for non-polar bonds, particularly carbon-carbon double and triple bonds. wikipedia.org It is generated in the reaction medium and consumed immediately, avoiding the need to handle the unstable free reagent. wikipedia.org The generation of diimide from hydrazine can be achieved through oxidation with various reagents, including hydrogen peroxide or molecular oxygen, often in the presence of a catalyst. wikipedia.org

Catalytic systems for diimide generation from hydrazine and oxygen include synthetic flavins and Brønsted acids. nih.govthieme-connect.com These methods offer a convenient and safer alternative to traditional metal-catalyzed hydrogenations. acs.org The reaction proceeds under an atmosphere of oxygen or air and can be highly chemoselective, leaving other functional groups such as peroxides, alkyl halides, and thiols intact. wikipedia.orgnih.gov Continuous-flow systems have also been developed to enhance the safety and efficiency of diimide-mediated reductions. researchgate.net

Reaction Mechanisms in Heterocyclic Annulation Reactions

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen atoms. Its bifunctional nature, possessing both a nucleophilic hydrazine group and an aromatic ring that can be involved in cyclization, allows for diverse annulation strategies.

Cyclocondensation Mechanisms with β-Ketoesters

The reaction of phenylhydrazines with β-ketoesters is a classic and widely used method for the synthesis of pyrazole (B372694) derivatives, a class of five-membered aromatic heterocycles. This reaction is a type of cyclocondensation, often referred to as the Knorr pyrazole synthesis. The reaction of this compound with a β-ketoester, such as ethyl acetoacetate, proceeds under acidic or thermal conditions.

The mechanism involves an initial condensation between the more nucleophilic β-nitrogen of the hydrazine and the more electrophilic ketone carbonyl of the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the α-nitrogen of the hydrazine attacks the ester carbonyl. Subsequent dehydration leads to the formation of a pyrazolone (B3327878) ring. The regioselectivity of the initial condensation and the subsequent cyclization are key factors in determining the final structure of the pyrazole. The presence of electron-donating groups on the phenyl ring, like the dimethoxy groups in this compound, can influence the nucleophilicity of the hydrazine and the stability of the intermediates, thereby affecting the reaction rate and outcome. The Biginelli condensation, a similar multicomponent reaction, can also be employed to synthesize dihydropyrimidinones using a β-ketoester, an aldehyde, and urea (B33335) or thiourea. beilstein-journals.orgresearchgate.net

Table 2: Key Steps in the Cyclocondensation of this compound with a β-Ketoester

StepDescriptionKey Intermediates
1. CondensationNucleophilic attack of the β-nitrogen of the hydrazine on the ketone carbonyl of the β-ketoester.Hydrazone
2. Intramolecular CyclizationAttack of the α-nitrogen of the hydrazine on the ester carbonyl.Cyclic intermediate
3. DehydrationElimination of a molecule of water and alcohol to form the stable aromatic pyrazolone ring.Pyrazolone

1,3-Dipolar Cycloaddition Pathways in Pyrazoline Formation

Pyrazolines, which are partially saturated analogs of pyrazoles, can be synthesized via 1,3-dipolar cycloaddition reactions. In this context, a nitrile imine, which can be generated in situ from a hydrazonoyl halide (formed from a hydrazine), acts as the 1,3-dipole. This dipole then reacts with a dipolarophile, typically an alkene or alkyne, in a concerted [3+2] cycloaddition to form the pyrazoline ring. organic-chemistry.org

For this compound, it can be converted to the corresponding hydrazonoyl halide. Treatment of this intermediate with a base generates the nitrile imine. The reaction of this nitrile imine with an alkene will yield a pyrazoline. The regioselectivity and stereoselectivity of the cycloaddition are important considerations and are influenced by the electronic and steric properties of both the nitrile imine and the dipolarophile. arabjchem.org An alternative pathway to pyrazolines involves the reaction of hydrazines with α,β-unsaturated ketones (chalcones). uii.ac.id The mechanism is proposed to start with a nucleophilic attack of the hydrazine on the carbonyl group of the chalcone (B49325) to form a hydrazone intermediate, which then undergoes intramolecular cyclization. uii.ac.id

Strategic Applications in Complex Organic Molecule Construction

Synthesis of Pyrazoline Derivatives

Pyrazolines, or dihydropyrazoles, are five-membered heterocyclic rings containing two adjacent nitrogen atoms. They are well-regarded scaffolds in medicinal chemistry. The synthesis of pyrazolines often involves the reaction of a hydrazine (B178648) derivative with an α,β-unsaturated carbonyl compound, such as a chalcone (B49325).

The standard method for synthesizing 2-pyrazolines involves the cyclocondensation reaction between a chalcone (1,3-diaryl-2-propen-1-one) and a hydrazine. While direct examples of (3,4-Dimethoxyphenyl)hydrazine (B1633565) reacting with various chalcones are not extensively detailed in readily available literature, the general reaction is well-established for a wide range of substituted hydrazines and chalcones derpharmachemica.comdergipark.org.trresearchgate.netnih.govnih.gov.

In many reported syntheses, the 3,4-dimethoxyphenyl group is incorporated into the chalcone backbone rather than the hydrazine. For instance, studies have described the reaction of chalcones like (E)-3-(3,4-dimethoxyphenyl)-1-substituted aryl prop-2-en-1-one with 2,4-dinitrophenyl hydrazine to yield 5-(substituted aryl)-3-(3,4-dimethoxyphenyl)-1-(2,4-dinitrophenyl)-4,5-dihydro-1H-pyrazoles arcjournals.org. Similarly, 3-(3,4-dimethoxyphenyl)-1-thiophen-2-yl-2-propen-1-one has been reacted with phenylhydrazine to produce the corresponding N-phenyl pyrazoline japsonline.com.

The reaction mechanism proceeds via an initial Michael addition of the substituted nitrogen of the hydrazine to the β-carbon of the α,β-unsaturated ketone. This is followed by an intramolecular cyclization and dehydration to form the stable pyrazoline ring dergipark.org.tr. The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol or acetic acid derpharmachemica.comdergipark.org.tr.

Based on this established reactivity, this compound is expected to react analogously with various chalcones and substituted propenones to yield 1-(3,4-dimethoxyphenyl)-3,5-disubstituted-2-pyrazoline derivatives. The specific chalcones used would determine the substituents at the 3- and 5-positions of the resulting pyrazoline ring.

General Reaction for Pyrazoline Synthesis
A general chemical reaction scheme showing a substituted hydrazine reacting with a chalcone to form a pyrazoline ring.
The reaction of a substituted hydrazine with a chalcone yields a 1,3,5-trisubstituted-2-pyrazoline. The R groups on the chalcone and the Ar' group on the hydrazine determine the final substitution pattern.

When a substituted hydrazine reacts with an unsymmetrical 1,3-dicarbonyl compound (like many chalcones or β-ketoesters), the formation of two possible regioisomers can occur nih.govnih.gov. The regioselectivity of the cyclocondensation is a critical aspect of the synthesis, determining which nitrogen atom of the hydrazine attacks the different electrophilic carbonyl carbons.

The outcome of the reaction is influenced by several factors:

Steric Effects : The steric hindrance around the carbonyl groups of the propenone and the substituents on the hydrazine can direct the nucleophilic attack to the less hindered position nih.gov.

Electronic Effects : The electronic nature of the substituents on both the hydrazine and the chalcone plays a significant role. Electron-donating or withdrawing groups can alter the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons nih.gov.

Reaction Conditions : The choice of solvent and catalyst (acidic or basic) can significantly impact the regioselectivity. For example, reactions of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones show high regioselectivity in N,N-dimethylacetamide, whereas conventional conditions in ethanol may lead to equimolar mixtures of isomers nih.gov.

For this compound, the two nitrogen atoms have different nucleophilicities. The N1 nitrogen, bonded to the dimethoxyphenyl ring, is less nucleophilic due to the electron-withdrawing nature of the aromatic ring. The terminal N2 nitrogen is more nucleophilic and is typically the one that initiates the attack on the β-carbon of the chalcone. The subsequent cyclization step's regiochemistry depends on which carbonyl group is attacked by the N1 nitrogen. The precise control over the synthesis of specific pyrazoline scaffolds therefore requires careful selection of substrates and optimization of reaction conditions.

Formation of Azine Structural Motifs

The reaction of a substituted hydrazine, such as this compound, with an aldehyde or a ketone does not form an azine but rather a hydrazone organic-chemistry.orgorganic-chemistry.org. An azine has the general structure R₂C=N-N=CR₂, formed from the reaction of two equivalents of a carbonyl compound with one equivalent of hydrazine (H₂N-NH₂) nih.gov.

The reaction of this compound with an aldehyde or ketone results in a nucleophilic addition-elimination reaction at the carbonyl carbon. The terminal -NH₂ group of the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a C=N double bond, yielding the corresponding (3,4-Dimethoxyphenyl)hydrazone researchgate.netthieme-connect.de. This reaction is a standard method for preparing hydrazones, which are stable compounds and important intermediates in further synthetic transformations organic-chemistry.orgnih.gov. For example, 3,4-dimethoxy-2-nitrobenzaldehyde has been shown to react with various aryl hydrazine hydrochlorides to form new hydrazone compounds researchgate.net.

Table 1: Synthesis of Hydrazones from Carbonyl Compounds

Carbonyl Compound Hydrazine Product Typical Conditions
Aromatic Aldehyde This compound Aldehyde (3,4-Dimethoxyphenyl)hydrazone Ethanol, catalytic acid, reflux
Aromatic Ketone This compound Ketone (3,4-Dimethoxyphenyl)hydrazone Ethanol, catalytic acid, reflux

As established, this compound is a precursor for hydrazones, not azines. The synthesis of azines requires different starting materials and strategies.

Symmetrical Azine Synthesis : Symmetrical azines are synthesized by reacting two equivalents of an aldehyde or ketone with one equivalent of hydrazine hydrate (B1144303) (H₂N-NH₂·H₂O) nih.gov. The reaction is typically straightforward and proceeds under mild conditions, often by simply mixing the reactants in a solvent like ethanol.

Unsymmetrical Azine Synthesis : The synthesis of unsymmetrical azines (R₂C=N-N=CR'₂) is more complex. It cannot be achieved by simply mixing two different carbonyl compounds with hydrazine, as this would result in a statistical mixture of two symmetrical azines and the desired unsymmetrical azine. A stepwise approach is required. This usually involves first preparing a hydrazone from one carbonyl compound and hydrazine. This isolated hydrazone is then reacted with a second, different carbonyl compound to form the unsymmetrical azine.

Advanced Heterocyclic Compound Syntheses

Beyond pyrazolines and hydrazones, this compound is a key precursor in more advanced syntheses, most notably the Fischer indole (B1671886) synthesis.

The Fischer indole synthesis is a powerful and classic method for constructing the indole ring system, a core component of many natural products and pharmaceuticals, including the tryptamine class of compounds wikipedia.orgnih.gov. The reaction involves treating a phenylhydrazine derivative with an aldehyde or ketone in the presence of an acid catalyst (Brønsted or Lewis acids) wikipedia.orgjk-sci.com.

The mechanism begins with the formation of a phenylhydrazone, which then tautomerizes to an enamine. A nih.govnih.gov-sigmatropic rearrangement followed by the loss of ammonia (B1221849) leads to the formation of the aromatic indole ring nih.gov.

A significant application is the synthesis of tryptophols and tryptamines. For example, this compound has been reacted with dihydrofuran under acidic conditions (using ZnCl₂) to produce the corresponding tryptophol rsc.org. This tryptophol is a valuable intermediate for more complex alkaloids. This reaction highlights the utility of this compound in building biologically relevant molecules.

Table 2: Key Heterocyclic Syntheses Using this compound

Reaction Name Second Reactant Resulting Heterocycle Significance
Fischer Indole Synthesis Ketone or Aldehyde Substituted Indole Access to tryptamines, alkaloids, and pharmaceuticals wikipedia.orgrsc.org
Pyrazole (B372694) Synthesis 1,3-Diketone Substituted Pyrazole Creates aromatic pyrazole rings, common in medicinal chemistry nih.govmdpi.com

Another important application is the synthesis of pyrazoles , the fully aromatic counterparts to pyrazolines. The reaction of a hydrazine with a 1,3-diketone is one of the most common and effective methods for preparing substituted pyrazoles nih.govmdpi.com. The reaction of this compound with an unsymmetrical 1,3-diketone would also face the challenge of regioselectivity, similar to pyrazoline synthesis, but provides a direct route to this important aromatic heterocyclic system nih.gov.

Indazole Derivatives

Indazoles are bicyclic heterocyclic aromatic compounds that form the core of numerous pharmaceutical agents. The synthesis of indazole derivatives often involves the reaction of a hydrazine derivative with a suitable carbonyl-containing precursor.

One notable synthesis involves the treatment of substituted cyclohexanone derivatives with hydrazine hydrates in a methanolic solution with an acid catalyst (MeOH/H+) to yield multi-substituted 4,5,6,7-tetrahydro-1H-indazole derivatives pnrjournal.com. A specific example is the synthesis of 1-(4-(3,4-dimethoxyphenyl)-3,6-dimethyl-1H-indazol-5-yl)ethan-1-one from the corresponding biphenyl precursor by treatment with hydrazine hydrate researchgate.net. This reaction underscores the role of the hydrazine moiety in forming the pyrazole ring fused to a cyclohexane system.

A general and practical method for synthesizing indazoles involves the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine nih.gov. This reaction proceeds via nucleophilic aromatic substitution of the fluorine atom by the hydrazine, followed by intramolecular cyclization and dehydration to form the indazole ring. The use of O-methyloximes is particularly effective as it prevents a competing Wolf-Kishner reduction that can occur when using the free aldehyde nih.gov.

Table 1: Synthesis of Indazole Derivatives

Precursor Reagent Product Class Reference
Substituted Cyclohexanones Hydrazine Hydrate Tetrahydro-1H-indazoles pnrjournal.com
1,1ʹ‐(3‐hydroxy‐4ʹ‐methoxy (B1213986)‐5‐methyl‐ [1,1ʹ‐biphenyl]‐2,6‐diyl) bis(ethan‐1‐one) Hydrazine Hydrate 1-(4-(3,4-dimethoxyphenyl)-3,6-dimethyl-1H-indazol-5-yl)ethan-1-one researchgate.net

Phthalazinone Derivatives

Phthalazinones are another class of bicyclic nitrogen-containing heterocycles with significant biological activities. Hydrazine derivatives are fundamental reagents for the construction of the phthalazinone skeleton. The most common methods involve the reaction of hydrazines with phthalic anhydrides, phthalides, or o-aroylbenzoic acids longdom.org.

For instance, 4-(3,4-Dimethylphenyl)-1(2H)-phthalazinone has been utilized as a key starting material to synthesize a new series of 1,4-disubstituted phthalazines and 2,4-disubstituted phthalazinones longdom.org. The synthesis typically begins with the Friedel-Crafts aroylation of an appropriately substituted aromatic compound (like m-xylene) with phthalic anhydride to form an o-aroylbenzoic acid derivative ekb.egresearchgate.net. This intermediate is then cyclized with a hydrazine, such as hydrazine monohydrate, to yield the corresponding 4-substituted-1(2H)-phthalazinone ekb.egresearchgate.net.

Further functionalization is common. The resulting phthalazinone can undergo N-alkylation, for example, with ethyl bromoacetate, to produce an ester derivative. This ester can then be converted to a hydrazide by reacting with hydrazine monohydrate, creating a versatile intermediate for synthesizing other linked heterocyclic systems like oxadiazoles ekb.egresearchgate.net.

Table 2: Key Reactions in Phthalazinone Synthesis

Starting Material Reagent(s) Intermediate/Product Reference
Phthalic Anhydride / m-Xylene AlCl₃ o-(3,4-Dimethylbenzoyl)benzoic acid ekb.egresearchgate.net
o-Aroylbenzoic acid derivative Hydrazine Monohydrate 4-Substituted-1(2H)-phthalazinone ekb.egresearchgate.net
4-Substituted-1(2H)-phthalazinone Ethyl Bromoacetate Phthalazinone acetic acid ethyl ester ekb.egresearchgate.net
Phthalazinone acetic acid ethyl ester Hydrazine Monohydrate Phthalazinone acetic acid hydrazide ekb.egresearchgate.net

1,2,4-Triazole Derivatives

The 1,2,4-triazole ring is a key feature in many compounds with a broad spectrum of biological activities. The synthesis of this heterocycle can be achieved through various routes involving hydrazine derivatives or their precursors.

One of the classical methods is the Einhorn–Brunner reaction, which involves the condensation of hydrazines with diacylamines scispace.com. Another established method is the Pellizzari reaction, where amides and acyl hydrazides are heated to form 3,5-disubstituted-1,2,4-triazoles scispace.com. More contemporary methods often involve the cyclization of intermediates derived from hydrazides. For example, a phthalazine acetohydrazide derivative can serve as a precursor. In one instance, the reaction of a carbothiohydrazide derivative of phthalazinone with phenyl isothiocyanate did not yield the expected thiourea derivative but instead underwent cyclization to form a 4-(3,4-dimethylphenyl)-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phthalazin-1(2H)-one fayoum.edu.eg. This demonstrates how a hydrazine-derived functional group can be transformed into a triazole ring.

Modern synthetic strategies also include metal-free, one-pot syntheses. For example, 3(5)-substituted 1,2,4-triazol-5(3)-amines can be efficiently synthesized from thiourea, dimethyl sulfate, and various hydrazides in the presence of K₂CO₃ isres.org.

Other Classes of Nitrogen-Containing Heterocycles

Beyond the aforementioned systems, this compound and its analogues are precursors to a diverse range of other nitrogen-containing heterocycles. Transition metal-catalyzed, hydrazine-directed C-H bond activation and annulation reactions have emerged as powerful tools for constructing these molecules researchgate.netresearchgate.net.

Pyrazoles: In addition to the fused indazole system, simple pyrazoles can also be synthesized. The reaction of a phthalazine acetohydrazide derivative with acrylonitrile in pyridine has been shown to produce a 2,3-dihydro-1H-pyrazole derivative, showcasing a pathway to this five-membered ring system fayoum.edu.eg.

Pyrazolo[4,3-c]pyridines: A more complex heterocyclic system, a pyrazolo-pyridine analogue, was synthesized in a two-step process. The second stage involved the intermolecular cyclization of a 3,5-bis(arylidene)-4-piperidone derivative with phenylhydrazine under reflux conditions, forming the fused pyrazole-pyridine core researchgate.net.

1,3,4-Thiadiazoles: In an attempt to synthesize a benzohydrazide derivative by refluxing a phthalazine carbothiohydrazide with benzoyl chloride, an unexpected cyclization occurred, yielding a 4-(3,4-dimethylphenyl)-2-(5-phenyl-1,3,4-thiadiazol-2-yl)phthalazin-1(2H)-one instead fayoum.edu.eg.

These examples highlight the versatility of hydrazine derivatives in constructing a variety of heterocyclic scaffolds through both planned and sometimes unexpected reaction pathways.

Role as a Versatile Precursor in Key Intermediate Synthesis

Substituted phenylhydrazines, such as this compound, are recognized as important intermediates, particularly in the pharmaceutical industry google.comgoogle.com. The synthesis of these precursors is a critical first step for their subsequent application in building more complex molecules.

The standard industrial preparation of substituted phenylhydrazines starts with the corresponding aniline derivative, for example, 3,4-dimethylaniline google.com. The process involves a three-step sequence:

Diazotization: The aniline is treated with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form a diazonium salt.

Reduction: The diazonium salt is then reduced. A common method uses sodium metabisulfite as the reducing agent under controlled temperature (10-35 °C) and pH (7-9) conditions google.comgoogle.com.

Hydrolysis: The resulting intermediate is hydrolyzed to yield the final phenylhydrazine product google.comgoogle.com.

Continuous flow synthesis processes have been developed to integrate these steps—diazotization, reduction, and acidolysis salt formation—into a single, efficient reactor system, significantly reducing reaction times patsnap.com. This highlights the industrial importance of producing phenylhydrazine intermediates efficiently for use in drug synthesis and other applications.

Advanced Analytical and Computational Methodologies for Structural and Electronic Elucidation

Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable insights into the molecular structure, bonding, and electronic nature of "(3,4-Dimethoxyphenyl)hydrazine". Each technique offers a unique perspective, and when used in concert, they allow for a thorough and unambiguous characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the hydrazine (B178648) protons. The aromatic protons on the phenyl ring typically appear in the downfield region (δ 6.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The specific splitting patterns (e.g., doublets, triplets, or multiplets) and coupling constants (J values) would allow for the unambiguous assignment of each aromatic proton. The two methoxy groups (-OCH₃) would likely appear as sharp singlets in the upfield region (δ 3.5-4.0 ppm), with their chemical shifts being influenced by their position on the aromatic ring. The protons of the hydrazine moiety (-NH-NH₂) would be expected to show broader signals due to quadrupole effects of the nitrogen atoms and potential chemical exchange with residual water or other protic species in the solvent. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information on the carbon framework of the molecule. The spectrum would display distinct signals for each unique carbon atom. The aromatic carbons would resonate in the downfield region (δ 100-160 ppm), with the carbons attached to the oxygen atoms of the methoxy groups and the nitrogen atom of the hydrazine group appearing at the lower field end of this range due to their electron-withdrawing nature. The carbons of the methoxy groups would appear at a higher field (δ 50-60 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for This compound (B1633565)

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Multiplicity (¹H NMR)
Aromatic C-H6.5 - 7.0110 - 125d, dd
Aromatic C-O-145 - 155-
Aromatic C-N-140 - 150-
Methoxy (-OCH₃)3.8 - 3.955 - 56s
Hydrazine (-NHNH₂)Variable (broad)-br s

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and probing the vibrational modes of a molecule. nih.gov Both techniques are complementary and provide a vibrational fingerprint of the compound.

IR Spectroscopy: The IR spectrum of "this compound" is expected to show characteristic absorption bands corresponding to the various functional groups present. The N-H stretching vibrations of the hydrazine group typically appear as one or two bands in the region of 3200-3400 cm⁻¹. nih.govresearchgate.net The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methoxy groups appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy groups would give rise to strong absorptions around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). The N-N stretching vibration is typically weak in the IR spectrum and can be found in the 1000-1200 cm⁻¹ range. researchgate.net Bending vibrations, such as N-H bending (scissoring) and C-H bending (in-plane and out-of-plane), would also be present at lower wavenumbers. libretexts.orgyoutube.commsu.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. The symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum. The N-N stretching vibration, which is often weak in the IR, may show a more intense signal in the Raman spectrum. nih.govresearchgate.netnih.govdntb.gov.ua

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
N-H Stretch3200 - 34003200 - 3400Medium to Strong
Aromatic C-H Stretch3000 - 31003000 - 3100Medium
Aliphatic C-H Stretch2850 - 29602850 - 2960Medium
Aromatic C=C Stretch1450 - 16001450 - 1600Medium to Strong
N-H Bend1550 - 1650-Medium
Asymmetric C-O Stretch~1250~1250Strong
Symmetric C-O Stretch~1030~1030Strong
N-N Stretch1000 - 12001000 - 1200Weak (IR), Medium (Raman)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uzh.chshu.ac.ukyoutube.compharmatutor.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For "this compound," the presence of the aromatic ring and the lone pair of electrons on the nitrogen atoms gives rise to characteristic electronic transitions.

The spectrum is expected to show absorptions arising from π → π* transitions within the benzene (B151609) ring, which are typically observed in the UV region. libretexts.org The presence of the electron-donating methoxy and hydrazine substituents on the aromatic ring is likely to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene. Additionally, n → π* transitions, involving the promotion of a non-bonding electron from the nitrogen of the hydrazine group to an anti-bonding π* orbital of the aromatic ring, are also possible. uzh.chlibretexts.org These transitions are generally of lower intensity compared to π → π* transitions. shu.ac.uk The exact position and intensity of the absorption maxima (λ_max) would be sensitive to the solvent polarity.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

Molecular Ion Peak: In the mass spectrum of "this compound," the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of two nitrogen atoms, the molecular weight will be an even number, and according to the nitrogen rule, the molecular ion peak will have an even m/z value.

Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for hydrazines and aromatic compounds can be expected. libretexts.orgchemguide.co.uk Alpha-cleavage, the cleavage of the bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines and hydrazines. libretexts.orgmiamioh.edu This could lead to the loss of the NH₂ radical. Cleavage of the N-N bond is also a possibility. The fragmentation of the dimethoxyphenyl group could involve the loss of a methyl radical (CH₃) from a methoxy group, followed by the loss of carbon monoxide (CO). The formation of a stable tropylium (B1234903) ion or related aromatic cations is also a common feature in the mass spectra of substituted benzenes. chemguide.co.uk The analysis of these characteristic fragment ions allows for the confirmation of the molecular structure. raco.catmdpi.com

Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound

Fragment Ion Proposed Structure m/z (expected)
[M]⁺(CH₃O)₂C₆H₃NHNH₂168
[M - NH₂]⁺(CH₃O)₂C₆H₃NH152
[M - CH₃]⁺(CH₃O)(O)C₆H₃NHNH₂153
[M - OCH₃]⁺(CH₃O)C₆H₃NHNH₂137
[C₇H₇O₂]⁺(CH₃O)₂C₆H₃139

This technique would reveal the planarity of the aromatic ring and the geometry around the hydrazine nitrogen atoms. It would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the N-H groups of the hydrazine moiety, which play a crucial role in the packing of the molecules in the crystal lattice. The crystal structure would show how the molecules arrange themselves, which can influence the physical properties of the solid material.

Computational Chemistry Approaches

Computational chemistry provides a powerful theoretical framework to complement experimental data and to gain deeper insights into the structural and electronic properties of molecules. researchgate.net Methods such as Density Functional Theory (DFT) can be employed to model the properties of "this compound". nih.govresearchgate.net

Geometry Optimization: Computational methods can be used to calculate the most stable three-dimensional structure of the molecule in the gas phase. This optimized geometry provides theoretical values for bond lengths and angles that can be compared with experimental data from XRD.

Spectroscopic Prediction: Computational chemistry can predict various spectroscopic properties. For instance, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to aid in the assignment of signals. mdpi.com Vibrational frequencies from IR and Raman spectroscopy can also be computed, which helps in the assignment of the observed vibrational bands to specific molecular motions. mdpi.com Furthermore, electronic transitions can be calculated to predict the UV-Vis absorption spectrum.

Electronic Property Analysis: Computational models can provide detailed information about the electronic structure, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These parameters are crucial for understanding the reactivity and intermolecular interactions of the molecule. mdpi.com

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.govcmu.edu This method is employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. nih.gov For this compound, DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional with a basis set like 6-311++G(d,p), can predict key structural parameters. nih.govresearchgate.net

These calculations provide precise values for bond lengths, bond angles, and dihedral angles. kbhgroup.in For instance, the calculations would define the spatial arrangement of the dimethoxy-substituted phenyl ring relative to the hydrazine moiety. The electronic properties derived from DFT include total energy, dipole moment, and the distribution of atomic charges, which are fundamental to understanding the molecule's polarity and intermolecular interactions. bhu.ac.in

Table 1: Illustrative DFT-Calculated Structural Parameters for this compound

Parameter Description Predicted Value
Bond Length (C-N) The length of the bond between the phenyl ring and the hydrazine nitrogen. ~1.40 Å
Bond Length (N-N) The length of the bond within the hydrazine group. ~1.45 Å
Bond Angle (C-N-N) The angle formed by the carbon-nitrogen-nitrogen atoms. ~118°
Dihedral Angle The twist angle between the plane of the phenyl ring and the C-N-N plane. Variable, dependent on conformation

Note: The values in this table are illustrative and represent typical outcomes from DFT calculations for similar aromatic hydrazines.

Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.comwuxibiology.com

Table 2: Representative FMO Properties for this compound

Parameter Energy (eV) Description
EHOMO -5.5 to -6.0 Energy of the highest occupied molecular orbital; associated with electron-donating ability.
ELUMO -0.5 to -1.0 Energy of the lowest unoccupied molecular orbital; associated with electron-accepting ability.

Note: These energy values are typical for aromatic compounds and serve as an example of data generated through FMO analysis.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density within a molecule. materialsciencejournal.org It provides a detailed picture of intramolecular bonding and interactions by studying the orbital overlaps between donor (Lewis-type) and acceptor (non-Lewis-type) orbitals. materialsciencejournal.orgresearchgate.net The stability of a molecule can be linked to hyper-conjugative interactions, which involve charge transfer from occupied bonding or lone-pair orbitals to unoccupied anti-bonding orbitals. materialsciencejournal.orgresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to predict the reactive sites of a molecule. chemrxiv.org The MEP surface illustrates the charge distribution from the perspective of an approaching reagent, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.comnih.gov

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas of high electron density and are susceptible to electrophilic attack. researchgate.net For this compound, these regions are expected around the nitrogen atoms of the hydrazine moiety and the oxygen atoms of the methoxy groups due to their lone pairs of electrons. researchgate.net Regions of positive electrostatic potential (colored blue) indicate electron deficiency and are prone to nucleophilic attack; these are typically found around the hydrogen atoms. bhu.ac.inmdpi.com The MEP map provides a clear, qualitative guide to the molecule's chemical reactivity. chemrxiv.org

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Theoretical calculations are instrumental in predicting the Non-Linear Optical (NLO) properties of organic molecules, which are of great interest for applications in photonics and optoelectronics. acrhem.orgphyschemres.org The NLO response of a molecule is determined by its ability to alter the properties of light passing through it. Key parameters calculated to assess NLO activity include the molecular dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.govresearchgate.net

Organic molecules with significant NLO properties often feature electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). acrhem.orgnih.gov In this compound, the dimethoxyphenyl group acts as an electron donor and the hydrazine moiety can participate in charge transfer. DFT calculations can quantify the β value; a large value suggests a strong NLO response, making the compound a candidate for NLO materials. nih.gov

Table 3: Example of Calculated NLO Properties

Property Calculated Value (a.u.) Description
Polarizability (α) ~150-200 A measure of how easily the electron cloud is distorted by an external electric field.

Note: Values are for illustrative purposes to show the output of NLO property calculations. The unit is atomic units (a.u.).

In Silico Modeling of Reaction Pathways and Transition States

In silico modeling allows for the detailed exploration of chemical reaction mechanisms, including the identification of intermediates and transition states. researchgate.net Using DFT, it is possible to map the potential energy surface for a given reaction involving this compound. This can be applied to understand its synthesis, decomposition, or its role in a larger chemical transformation. rsc.orgcardiff.ac.uk

For example, modeling the reaction of this compound with an aldehyde or ketone to form a hydrazone would involve calculating the energies of the reactants, the transition state for the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, and the final product. The calculated activation energy (the energy difference between the reactants and the transition state) provides insight into the reaction kinetics. Such studies are crucial for optimizing reaction conditions and understanding the underlying mechanisms of chemical transformations. rsc.org

Sustainable Chemistry Practices in 3,4 Dimethoxyphenyl Hydrazine Chemistry

Implementation of Green Synthetic Routes and Methodologies

The development of green synthetic methodologies for (3,4-Dimethoxyphenyl)hydrazine (B1633565) and its derivatives focuses on reducing waste, avoiding hazardous solvents, and improving energy efficiency. Key advancements include mechanochemical activation, solvent-free reaction conditions, the use of catalytic systems, and energy-efficient processes like microwave-assisted synthesis.

Mechanochemical Activation in Hydrazine-Mediated Reactions

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-based synthesis. uc.pttandfonline.com In hydrazine-mediated reactions, mechanochemical activation, typically through ball milling, has proven effective. uc.ptmdpi.com This technique can facilitate the in situ generation of reactive species like diimide from hydrazine (B178648) hydrate (B1144303), which can then be used for hydrogenations. uc.pttandfonline.com

For instance, the reduction of 5,10,15,20-tetrakis(3,4-dimethoxyphenyl)porphyrin has been successfully achieved using hydrazine hydrate under ball milling conditions. uc.pttandfonline.comresearchgate.net This solvent-free approach demonstrates high conversion and selectivity, with the primary byproducts being nitrogen and hydrogen gas, thus significantly minimizing waste. uc.pttandfonline.com Studies have shown that mechanical action is crucial for the decomposition of hydrazine hydrate to produce the necessary reducing agent, diimide. uc.pttandfonline.com The efficiency of these reactions can be influenced by factors such as milling frequency and the ratio of reactants. tandfonline.com

The application of mechanochemistry extends to the synthesis of various hydrazones. By grinding a hydrazine or hydrazide with an aldehyde or ketone, often in the absence of any solvent, hydrazones can be obtained in high yields. mdpi.comrsc.orgresearchgate.net This method is not only environmentally friendly but also simplifies the purification process. rsc.orgresearchgate.net

Solvent-Free and Reduced-Solvent Reaction Conditions

Eliminating or reducing the use of volatile organic solvents is a cornerstone of green chemistry. In the synthesis of this compound derivatives and related hydrazones, several solvent-free and reduced-solvent methods have been developed.

Solvent-free synthesis of hydrazones can be achieved through simple grinding of the reactants, sometimes with the aid of a catalyst. researchgate.netrsc.org This approach has been shown to be highly efficient, leading to high purity products with minimal waste. rsc.orgrsc.org For example, the reaction between hydrazine hydrate and various aromatic aldehydes can proceed smoothly without a solvent, resulting in excellent yields and shorter reaction times compared to conventional methods. rsc.org

In some cases, ionic liquids have been employed as recyclable and environmentally benign reaction media, offering an alternative to traditional organic solvents. rsc.org Another innovative solvent-free technique is the use of twin-screw extrusion (TSE) for the continuous synthesis of hydrazone-based active pharmaceutical ingredients (APIs). acs.org This method has demonstrated high conversion rates without the need for additional dehydrating agents, further reducing waste. acs.org High hydrostatic pressure (HHP) has also been explored as a solvent- and catalyst-free method for synthesizing hydrazones, offering high atom economy and simple product purification. mdpi.com

Catalytic Systems for Enhanced Atom Economy and Reduced Waste

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency, selectivity, and atom economy. In the context of hydrazine chemistry, various catalytic systems are being explored to minimize waste and improve sustainability.

Palladium/acid-catalyzed allylation of protected hydrazines with enantioenriched primary allylic amines represents a highly atom-economical process, producing ammonia (B1221849) as the sole byproduct. rsc.org This method allows for the synthesis of structurally diverse N-allylhydrazines with excellent regioselectivity and stereospecificity. rsc.org

For the synthesis of pyrazole (B372694) derivatives, which often involve hydrazine precursors, the use of reusable and eco-friendly catalysts like ZrOCl2·8H2O in water has been reported. growingscience.comsemanticscholar.org This approach allows for a one-pot, three-component reaction under mild conditions, with the catalyst being easily recovered and reused. growingscience.com Similarly, ZnO nanoparticles have been utilized as an efficient and reusable heterogeneous catalyst for the four-component synthesis of pyranopyrazole derivatives in water. semanticscholar.org

Single-atom catalysts (SACs), such as ruthenium single atoms supported on mesoporous carbon nitride, are emerging as highly efficient systems for electrochemical hydrazine oxidation, a key reaction in direct hydrazine fuel cells. mdpi.com These catalysts offer high atom utilization and enhanced activity due to the synergistic effects between the single metal atoms and the support. mdpi.com Furthermore, metal-organic framework (MOF)-based photocatalytic systems have shown promise in the hydrazine-mediated reduction of nitroarenes. researchgate.net

Catalyst SystemReaction TypeKey Advantages
Palladium/AcidAllylation of protected hydrazinesHigh atom economy, high regioselectivity, stereospecific. rsc.org
ZrOCl2·8H2OSynthesis of pyrimidopyridazinesReusable, eco-friendly, mild reaction conditions. growingscience.com
ZnO NanoparticlesSynthesis of pyranopyrazolesReusable, heterogeneous, efficient in water. semanticscholar.org
Ru Single-Atom CatalystsElectrochemical hydrazine oxidationHigh atom utilization, enhanced activity, stability. mdpi.com
MOF-based PhotocatalystsReduction of nitroarenesEfficient under visible light. researchgate.net

Exploration of Energy-Efficient Reaction Processes, such as Microwave Assistance

Microwave-assisted organic synthesis (MAOS) has gained significant traction as an energy-efficient alternative to conventional heating methods. tsijournals.comresearchgate.net This technique often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles. tsijournals.comnih.gov

The synthesis of various hydrazine derivatives, including hydrazones and heterocyclic compounds, has been successfully achieved using microwave irradiation. tsijournals.comresearchgate.netfip.orgbas.bg For instance, the condensation of acid hydrazides with aromatic aldehydes can be completed in seconds or minutes under microwave irradiation, compared to hours required for conventional heating. researchgate.net This method is often performed in the absence of a solvent or in an eco-friendly solvent, further enhancing its green credentials. researchgate.netfip.org

One-pot syntheses are particularly amenable to microwave assistance. The synthesis of 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, for example, has been accomplished through a one-pot, three-component reaction in a sealed-vessel microwave reactor, demonstrating the efficiency of this technology. mdpi.com

ReactionConventional Method TimeMicrowave-Assisted Time
Synthesis of Hydrazones3-6 hours4-10 minutes bas.bg
Synthesis of 2-hydroxybenzohydrazideNot specified2-8 minutes fip.org
Synthesis of Pyrimido[4,5-e] rsc.orgrsc.orgresearchgate.netthiadiazin-7-yl)hydrazineNot specifiedShorter reaction times with high yields tsijournals.com

Development of Waste Minimization and By-product Management Strategies

A key aspect of sustainable chemistry is the minimization of waste and the effective management of by-products. In the synthesis of this compound and its derivatives, strategies are being developed to reduce the environmental impact of chemical processes.

The concept of atom economy is central to waste minimization. Catalytic reactions, such as the palladium-catalyzed allylation of hydrazines, are designed to maximize the incorporation of reactant atoms into the final product, with ammonia being the only by-product. rsc.org Similarly, the mechanochemical synthesis of chlorins from porphyrins using hydrazine hydrate boasts a very high atom economy of 97% and a low E-factor (environmental factor), indicating minimal waste generation. uc.pttandfonline.com

Solvent selection and recycling are also critical. The use of water as a solvent in catalytic syntheses not only reduces the use of hazardous organic solvents but also simplifies product isolation and catalyst recovery. growingscience.comsemanticscholar.org When organic solvents are necessary, choosing greener alternatives and implementing recycling protocols can significantly reduce waste.

The development of one-pot, multi-component reactions is another effective strategy for waste minimization. growingscience.commdpi.comresearchgate.net By combining several reaction steps into a single operation, the need for intermediate purification and the associated solvent and material waste are eliminated.

Future Directions in Environmentally Benign Synthesis of this compound-Related Compounds

The future of synthesizing this compound-related compounds lies in the continued development and integration of green chemistry principles. Several promising areas of research are emerging.

The exploration of novel catalytic systems will continue to be a major focus. This includes the design of more efficient, selective, and recyclable catalysts, such as those based on earth-abundant metals and biocatalysts. researchgate.netnih.gov The development of single-atom catalysts and photocatalytic systems for a wider range of transformations involving hydrazines holds significant potential. mdpi.comresearchgate.net

The application of flow chemistry is another promising avenue. Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for seamless integration with in-line purification and analysis, leading to more efficient and less wasteful processes.

Furthermore, the use of renewable feedstocks and bio-based solvents will become increasingly important. As the chemical industry moves away from its reliance on fossil fuels, the development of synthetic routes that utilize biomass-derived starting materials will be crucial for long-term sustainability. benthamdirect.com

Finally, a holistic approach that considers the entire life cycle of a chemical process, from starting materials to final product disposal, will be essential. This includes the development of more accurate and comprehensive green metrics to guide the design of truly sustainable synthetic strategies.

Q & A

Basic: What is a reliable synthetic route for preparing (3,4-Dimethoxyphenyl)hydrazine, and how can its purity be optimized?

Methodological Answer:
A validated synthesis involves reacting 3,4-dimethoxybenzenesulfonyl chloride with hydrazine hydrate in chloroform at 0°C, followed by 4 hours of stirring at room temperature . Key steps include:

  • Reagent Ratios: Use a 1:4 molar ratio of sulfonyl chloride to hydrazine hydrate to minimize side reactions.
  • Workup: Extract the product with dichloromethane (3 × 30 mL), dry over Na₂SO₄, and remove solvents under reduced pressure.
  • Yield & Purity: Achieves 91% yield as a white solid without further purification. Purity can be confirmed via melting point analysis and UV-Vis spectroscopy (λmax determination using software like Femtoscan) .

Basic: How can this compound be characterized structurally and functionally in academic research?

Methodological Answer:

  • Spectroscopic Techniques: UV-Vis spectroscopy to identify λmax (electronic transitions) and FT-IR for N-H and C-N stretching vibrations.
  • Crystallography: Single-crystal X-ray diffraction (SCXRD) with CCDC references (e.g., 2032776) to resolve hydrogen-bonding networks .
  • Elemental Analysis: Confirm C, H, N composition to validate stoichiometry.

Advanced: How do substituents on phenylhydrazine derivatives influence reactivity in heterocyclic syntheses?

Methodological Answer:
Substituents like methoxy groups modulate electronic and steric effects. For example:

  • Thiadiazole Formation: Reacting this compound with 3-acetonyl-5-cyano-1,2,4-thiadiazole under reflux conditions selectively produces 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-thiadiazole, whereas phenylhydrazine yields mixed products .
  • Mechanistic Insight: Methoxy groups enhance nucleophilicity at specific positions, directing cyclization pathways. DFT calculations can map transition states and regioselectivity .

Advanced: What catalytic strategies enable N–N bond formation using this compound derivatives?

Methodological Answer:
Rh(II)-catalyzed N–H amination with [(3,4-dimethoxyphenyl)sulfonylimino]-2,4,6-trimethylphenyldione achieves efficient N–N coupling . Key parameters:

  • Catalyst: Rh₂(esp)₂ (1 mol%) in dichloromethane at 25°C.
  • Substrate Scope: Compatible with aliphatic amines and amino acid derivatives.
  • Yield: Up to 85% for hydrazine derivatives.

Advanced: How can computational methods aid in designing reactions involving this compound?

Methodological Answer:

  • DFT Studies: Calculate lattice energies and hydrogen-bonding interactions to predict crystal packing (e.g., CCDC 2032776) .
  • Reaction Pathway Modeling: Simulate intermediates in heterocycle formation (e.g., indole or triazinone derivatives) to optimize conditions .

Advanced: What are the challenges in scaling up syntheses of this compound-based pharmaceuticals?

Methodological Answer:

  • Deprotection Steps: Use hydrazine to cleave phthaloyl groups in drug intermediates (e.g., Droxidopa synthesis), but control stoichiometry to avoid over-reduction .
  • Purification: Chromatography or recrystallization from ethanol/water (3:1) ensures high purity for biological testing .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Gloves, goggles, and lab coats mandatory due to potential toxicity.
  • Ventilation: Use fume hoods during reflux steps to avoid inhalation .
  • Spill Management: Neutralize with dilute acetic acid and adsorb with inert material.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.